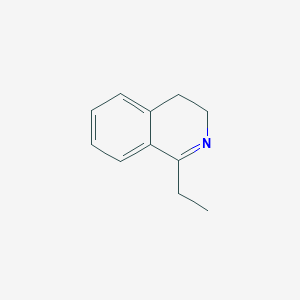

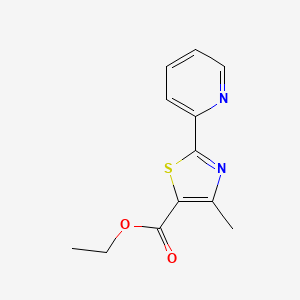

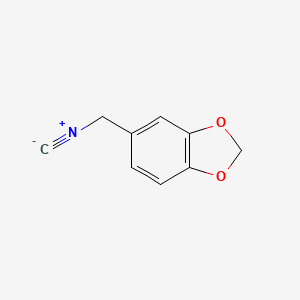

![molecular formula C14H14N2O B3060529 N-[2-(2-吡啶基)乙基]苯甲酰胺 CAS No. 4976-05-0](/img/structure/B3060529.png)

N-[2-(2-吡啶基)乙基]苯甲酰胺

描述

“N-[2-(2-Pyridinyl)ethyl]benzamide” is an organic compound . It is also known as a Pyridinylalkylbenzamide.

Molecular Structure Analysis

The molecular formula of “N-[2-(2-Pyridinyl)ethyl]benzamide” is C14H14N2O . The molecular weight is 226.27 g/mol .Chemical Reactions Analysis

“N-[2-(2-Pyridinyl)ethyl]benzamide” derivatives have been found to be useful as fungicides . The exact chemical reactions involving this compound are not detailed in the available resources.科学研究应用

1. 黑色素瘤治疗

N-[2-(2-吡啶基)乙基]苯甲酰胺衍生物在黑色素瘤治疗中显示出潜力。放射性碘化苯甲酰胺,特别是与细胞毒剂如苯丁酸氮芥偶联的苯甲酰胺,对黑色素瘤细胞表现出选择性细胞毒性。这些化合物对黑色素瘤细胞的毒性高于标准细胞毒性药物,表明它们在黑色素瘤治疗中靶向药物递送的潜力(Wolf 等人,2004)。

2. 乳腺癌影像

苯甲酰胺衍生物已被探索其在乳腺癌影像中的用途。涉及 N-[2-(1'-哌啶基)乙基]-3-(123)I-碘-4-甲氧基苯甲酰胺 (P-(123)I-MBA) 的研究表明其在体内可视化原发性乳腺肿瘤的潜力。苯甲酰胺优先与在乳腺癌细胞中过表达的σ受体结合,这是该应用的基础(Caveliers 等人,2002)。

3. 抗炎药物设计

N-(4,6-二甲基-2-吡啶基)苯甲酰胺已被研究为非酸性抗炎药。这些化合物的比较分子场分析 (CoMFA) 提供了对其构效关系的见解,指导了更有效的抗炎药物的设计(Parate 等人,2005)。

4. 阿尔茨海默病研究

在阿尔茨海默病研究中,基于 N-[2-(2-吡啶基)乙基]苯甲酰胺衍生物的选择性血清素 1A (5-HT1A) 分子影像探针已被用于量化患者大脑中的受体密度。这些研究有助于了解阿尔茨海默病的神经学基础,并可能有助于开发靶向疗法(Kepe 等人,2006)。

5. 癌症治疗的组蛋白脱乙酰酶抑制剂

N-(2-氨基苯基)-4-[(4-吡啶-3-基嘧啶-2-氨基)甲基]苯甲酰胺 (MGCD0103),一种 N-[2-(2-吡啶基)乙基]苯甲酰胺的衍生物,已显示出作为组蛋白脱乙酰酶抑制剂的潜力,具有癌症治疗的潜力。它已在体外表现出显着的抗肿瘤活性,并正在进行临床试验(Zhou 等人,2008)。

6. 黑色素瘤检测的 PET 成像

N-(2-(二甲氨基)乙基)-5-[18F]氟吡啶甲酰胺 ([18F]DMPY2),一种基于吡啶的苯甲酰胺衍生物,已被开发用于 PET 成像以检测黑色素瘤。它显示出高肿瘤摄取和保留,使其成为早期黑色素瘤检测的有希望的试剂(Pyo 等人,2020)。

7. 抗菌剂

N-(3-羟基-2-吡啶基)苯甲酰胺已被合成并测试其抗菌活性。某些衍生物对大肠杆菌和金黄色葡萄球菌等细菌表现出显着的活性,突出了它们作为抗菌剂的潜力(Mobinikhaledi 等人,2006)。

8. 多巴胺 D2 受体拮抗剂

作为多巴胺 D2 受体拮抗剂的 N-[(1-乙基-2-吡咯烷基)甲基]-6-甲氧基苯甲酰胺的 QSAR 模型提供了对其构效关系的见解,促进了靶向神经系统疾病的药物开发(Samanta 等人,2005)。

作用机制

Target of Action

N-[2-(2-Pyridinyl)ethyl]benzamide, also known as fluopyram, is a broad-spectrum fungicide-cum-nematicide . It is primarily targeted against a wide variety of pathogens such as Botrytis spp., Sclerotinia spp., and Monilia spp., as well as against powdery mildews and some leaf spot diseases in a broad range of crops .

Mode of Action

The compound’s mode of action is based on the inhibition of succinate dehydrogenase (complex II) that is present in the fungal mitochondrial respiratory chain . This makes it a succinate dehydrogenase inhibitor (SDHI), effectively disrupting the energy production within the fungal cells, leading to their death .

Biochemical Pathways

The biochemical pathway affected by N-[2-(2-Pyridinyl)ethyl]benzamide is the mitochondrial respiratory chain, specifically the succinate dehydrogenase (complex II) . By inhibiting this enzyme, the compound disrupts the electron transport chain, preventing the production of ATP, which is essential for the survival and growth of the fungi .

Pharmacokinetics

It is known that the compound is applied to the soil or directly to the plants, where it is taken up and translocated within the plant tissues .

Result of Action

The result of the action of N-[2-(2-Pyridinyl)ethyl]benzamide is the effective control of a wide variety of fungal pathogens. By inhibiting the succinate dehydrogenase enzyme, it disrupts the energy production within the fungal cells, leading to their death . This results in the prevention of fungal diseases in a wide range of crops .

Action Environment

The action of N-[2-(2-Pyridinyl)ethyl]benzamide is influenced by various environmental factors. For instance, the persistence of the compound in the soil is influenced by soil type, organic matter, treatment level, and moisture content . The compound has been found to have a higher persistence in laterite soil, and its degradation is relatively faster at field capacity moisture conditions than in air-dry conditions in both soils . Higher concentrations of the compound result in prolonged persistence .

属性

IUPAC Name |

N-(2-pyridin-2-ylethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O/c17-14(12-6-2-1-3-7-12)16-11-9-13-8-4-5-10-15-13/h1-8,10H,9,11H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POIFKAIWAMHITC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCCC2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00964395 | |

| Record name | N-[2-(Pyridin-2-yl)ethyl]benzenecarboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00964395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4976-05-0 | |

| Record name | NSC9321 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9321 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-[2-(Pyridin-2-yl)ethyl]benzenecarboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00964395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

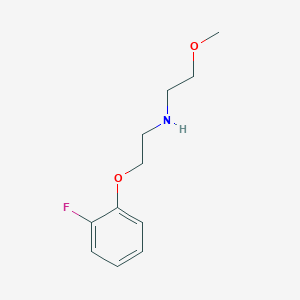

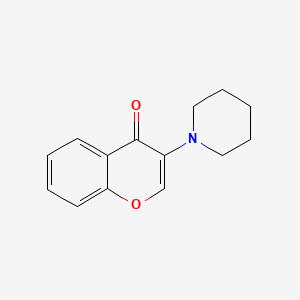

![8-bromo-2-(4-methoxyphenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine](/img/structure/B3060446.png)

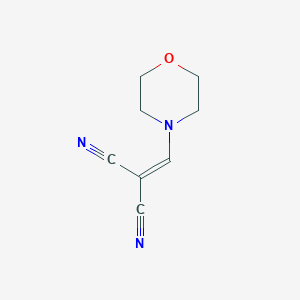

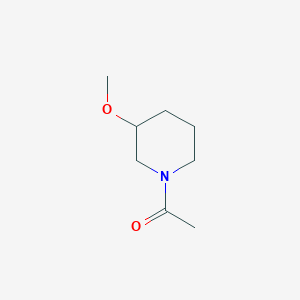

![4-Bromo-2-{[(1-methyl-1H-benzimidazol-2-YL)amino]methyl}phenol](/img/structure/B3060452.png)

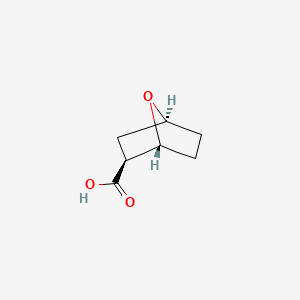

![N-{4-[(4-methylphenyl)sulfonyl]phenyl}acetamide](/img/structure/B3060464.png)